(2E)-N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide typically involves a multi-step process. The synthetic route often starts with the preparation of the core structure, followed by the introduction of the cyano group and the propan-2-yloxy group. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents and conditions for these reactions include the use of acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide can be compared with similar compounds such as:
N-(3-chlorophenyl)-2-cyano-3-phenylprop-2-enamide: Lacks the propan-2-yloxy group, which may affect its reactivity and biological activity.
N-(3-chlorophenyl)-2-cyano-3-[2-(methoxy)phenyl]prop-2-enamide: Contains a methoxy group instead of a propan-2-yloxy group, potentially altering its chemical properties and applications
Properties
Molecular Formula |
C19H17ClN2O2 |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H17ClN2O2/c1-13(2)24-18-9-4-3-6-14(18)10-15(12-21)19(23)22-17-8-5-7-16(20)11-17/h3-11,13H,1-2H3,(H,22,23)/b15-10+ |
InChI Key |
OCGHFRKCIUSUEI-XNTDXEJSSA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.